7-(Diethylamino)-N-(3-(3-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-(3-methoxy-2,5-dioxocyclopent-3-en-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
This compound is a structurally complex chromene-based carboxamide featuring a diethylamino-substituted chromene core linked to a phenyl ring modified with two distinct dioxo moieties: a 3-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole and a 3-methoxy-2,5-dioxocyclopentene.
Properties
Molecular Formula |
C31H27N3O9 |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
7-(diethylamino)-N-[3-(3-methoxy-2,5-dioxocyclopent-3-en-1-yl)-5-(3-methoxy-2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C31H27N3O9/c1-5-33(6-2)19-8-7-16-11-21(31(40)43-23(16)13-19)29(38)32-18-9-17(27-22(35)14-24(41-3)28(27)37)10-20(12-18)34-26(36)15-25(42-4)30(34)39/h7-15,27H,5-6H2,1-4H3,(H,32,38) |
InChI Key |
HLKNFHXRIOARDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC(=C3)C4C(=O)C=C(C4=O)OC)N5C(=O)C=C(C5=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, including the formation of the chromene core and subsequent functionalization to introduce the diethylamino and pyrrole moieties. The structural complexity allows for unique electronic properties that are beneficial in various applications.
Table 1: Key Steps in Synthesis
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Knoevenagel Condensation | Aldehydes, CH-acids | Formation of chromene structure |
| 2 | Wittig Reaction | Phosphonium Ylides | Creation of double bonds |
| 3 | Functionalization | Amines and other reagents | Introduction of diethylamino group |
Anticancer Activity
Research indicates that compounds similar to 7-(Diethylamino)-N-(3-(3-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-(3-methoxy-2,5-dioxocyclopent-3-en-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
Studies have also shown promising antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial membranes or inhibit key enzymes involved in bacterial metabolism.
Case Study: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, derivatives of this compound were tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics .
Fluorescent Dyes
The compound's unique electronic structure makes it suitable for use as a fluorescent dye. Its push-pull nature enhances its light absorption and emission properties, making it valuable in biological imaging and sensor applications.
Photovoltaic Materials
Research into organic photovoltaic materials has identified similar compounds as potential candidates for improving energy conversion efficiencies due to their favorable charge transport properties.
Table 2: Comparison of Applications
| Application | Mechanism/Functionality | Potential Benefits |
|---|---|---|
| Anticancer | Induction of apoptosis | Targeted therapy with fewer side effects |
| Antimicrobial | Disruption of microbial metabolism | Broad-spectrum efficacy |
| Fluorescent Dyes | Enhanced light absorption/emission | High sensitivity in imaging |
| Photovoltaics | Charge transport enhancement | Improved energy efficiency |
Conclusion and Future Directions
The compound 7-(Diethylamino)-N-(3-(3-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-(3-methoxy-2,5-dioxocyclopent-3-en-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide presents a wide array of applications across medicinal chemistry and materials science. Ongoing research is crucial to fully elucidate its mechanisms of action and optimize its therapeutic potential.
Future studies should focus on:
- Mechanistic Studies : Further investigation into the molecular mechanisms underlying its anticancer and antimicrobial activities.
- Formulation Development : Exploring various formulations for enhanced bioavailability and targeted delivery.
- Sustainability : Investigating environmentally friendly synthesis routes to reduce the ecological footprint associated with its production.
Comparison with Similar Compounds
Key Observations :
- The target compound’s dioxo substituents distinguish it from simpler chromene esters (e.g., methyl carboxylate in ) and oxime derivatives (e.g., OXE-E in ). These groups likely reduce solubility compared to methyl esters but enhance electrostatic interactions with polar residues in target proteins .
- Pyrazole carboxamides (e.g., compounds in ) share the carboxamide linkage but lack the chromene core, leading to distinct electronic profiles and bioactivity.
Physicochemical and Thermodynamic Properties
Table 2: Energy Contributions and Solubility
Key Observations :
- The target compound’s hydrophobic diethylamino group and dioxo moieties favor van der Waals (DGvdW) interactions, analogous to celecoxib’s triterpenoid skeleton .
- Simple chromene derivatives with ionizable groups (e.g., carboxylic acid) exhibit higher electrostatic contributions (DGelectrostatic), which may limit their ability to penetrate hydrophobic binding pockets .
Preparation Methods
Synthesis of 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid derivative
- Starting materials: 7-(diethylamino)coumarin derivatives are commonly synthesized via Pechmann condensation or Knoevenagel condensation routes using resorcinol derivatives and β-ketoesters.
- Functionalization: Introduction of the carboxylic acid group at position 3 is achieved by selective oxidation or by using coumarin-3-carboxylic acid as a starting material.
- Activation: The carboxylic acid is converted to an activated ester (e.g., acid chloride or NHS ester) to facilitate amide bond formation.
Preparation of the substituted phenyl amine intermediate
The phenyl ring bearing two maleimide-type substituents is synthesized by:
- Maleimide formation: Cyclization of maleic anhydride derivatives with amines to form maleimide rings.
- Methoxy substitution: Introduction of methoxy groups on the maleimide and cyclopentenedione rings via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
- Aromatic substitution: The phenyl ring is functionalized with these groups through electrophilic aromatic substitution or via palladium-catalyzed cross-coupling reactions.
The amine group on the phenyl ring is introduced or preserved to allow for subsequent amide coupling.
Amide bond formation
- The key step involves coupling the activated chromene carboxylic acid derivative with the phenyl amine intermediate.
- Coupling reagents: Commonly used reagents include carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), often in the presence of additives like HOBt (1-hydroxybenzotriazole) to improve yield and reduce side reactions.
- Reaction conditions: Typically performed in aprotic solvents such as dichloromethane or DMF at room temperature or slightly elevated temperatures.
- Purification: The product is purified by column chromatography or recrystallization.
Reaction Conditions and Optimization
Research Findings and Analytical Data
- Purity: The compound is typically obtained with a purity of ≥97%, confirmed by HPLC, NMR, and GC analyses.
- Yields: Multi-step synthesis yields vary; amide coupling step generally achieves 70-85% yield under optimized conditions.
- Stability: The compound is stable under normal laboratory conditions but sensitive to strong nucleophiles due to maleimide groups.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy, showing characteristic signals for coumarin, amide, and maleimide moieties.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Purity (%) | Analytical Techniques |
|---|---|---|---|---|---|
| 1 | 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid | Pechmann condensation, oxidation | 60-75 | >95 | NMR, MS, IR |
| 2 | Substituted phenyl amine with maleimide groups | Maleic anhydride + amine, methylation | 55-70 | >95 | NMR, HPLC |
| 3 | Final amide product | EDCI/HOBt coupling in DMF or DCM | 70-85 | ≥97 | HPLC, NMR, GC |
Additional Notes
- The synthetic route requires careful control of reaction conditions to avoid hydrolysis or polymerization of maleimide groups.
- Use of inert atmosphere (nitrogen or argon) is recommended during sensitive steps.
- Scale-up may involve continuous flow reactors to improve reproducibility and safety.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
Answer:
The synthesis of this compound involves multi-step organic reactions, including condensation, cyclization, and functional group protection. A critical step is the coupling of the chromene-3-carboxamide core with substituted pyrrole and cyclopentenone moieties. Key considerations include:
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂) to prevent hydrolysis or oxidation of sensitive groups like methoxy and dioxo moieties .
- Purification : Column chromatography (SiO₂, gradient elution with DCM/ethyl acetate) is essential to isolate the target compound from byproducts. Purity (>95%) can be verified via HPLC or TLC .
- Yield Optimization : Stoichiometric control of reagents (e.g., 1.2 equivalents of acylating agents) and slow addition of reactive intermediates (e.g., naphthoyl chloride) minimize side reactions .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
A combination of advanced spectroscopic methods is required to confirm the complex structure:
- ¹H/¹³C NMR : Assign proton environments (e.g., diethylamino protons at δ ~3.44 ppm, aromatic protons at δ ~6.48–8.88 ppm) and carbon signals (e.g., carbonyl carbons at δ ~157–165 ppm) to validate connectivity .
- HRMS (ESI) : Confirm molecular weight (e.g., theoretical m/z 414.1580 vs. observed 414.1582) and rule out isotopic impurities .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) .
Advanced: How can electronic effects of substituents on photophysical properties be systematically studied?
Answer:
To investigate substituent effects (e.g., methoxy, diethylamino groups) on properties like fluorescence or charge transfer:
- Computational Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict absorption/emission wavelengths .
- Spectroscopic Analysis : Compare UV-Vis and fluorescence spectra with structurally analogous compounds (e.g., 8-allyl-N,N-diethyl chromene derivatives) to correlate substituent electronic profiles with spectral shifts .
- Solvatochromism Studies : Measure emission in solvents of varying polarity to assess intramolecular charge transfer (ICT) behavior .
Advanced: How should researchers resolve contradictions between experimental and theoretical NMR data?
Answer:
Discrepancies in NMR assignments (e.g., unexpected splitting or shifts) require methodical troubleshooting:
- Sample Purity : Re-run chromatography to exclude contaminants causing signal overlap .
- Solvent/Deuteriation Effects : Test in different deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve complex coupling patterns and confirm through-space correlations (NOESY) .
Advanced: What strategies are effective for evaluating biological activity given this compound’s structural complexity?
Answer:
To assess therapeutic potential (e.g., anti-cancer or anti-inflammatory activity):
- In Vitro Assays : Screen against cell lines (e.g., MTT assay for cytotoxicity) and enzyme targets (e.g., COX-2 inhibition) .
- Molecular Docking : Model interactions with protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide SAR studies .
- Metabolic Stability Tests : Evaluate microsomal stability and cytochrome P450 interactions to prioritize derivatives with improved pharmacokinetics .
Advanced: How can researchers design experiments to probe degradation pathways under varying conditions?
Answer:
- Stress Testing : Expose the compound to accelerated conditions (heat, light, pH extremes) and monitor degradation via LC-MS to identify labile groups (e.g., dioxo-pyrrole) .
- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis studies to trace cleavage of ester or amide bonds .
- Kinetic Analysis : Perform time-resolved spectroscopy to determine rate constants for degradation pathways .
Advanced: What theoretical frameworks guide mechanistic studies of its reactivity?
Answer:
Link experimental data to conceptual models:
- Frontier Orbital Theory : Explain regioselectivity in electrophilic substitution reactions (e.g., nitration) based on HOMO localization .
- Hammett Linear Free Energy Relationships (LFER) : Correlate substituent σ values with reaction rates to quantify electronic effects .
- Transition State Modeling : Use computational tools (Gaussian, ORCA) to visualize reaction pathways (e.g., cyclization steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
